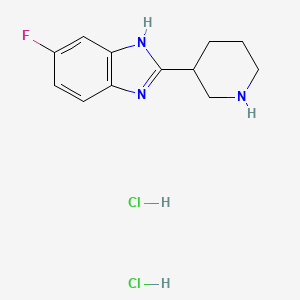

5-fluoro-2-piperidin-3-yl-1H-benzimidazole dihydrochloride

Description

5-Fluoro-2-piperidin-3-yl-1H-benzimidazole dihydrochloride is a halogenated benzimidazole derivative characterized by a fluorine atom at position 5 of the benzimidazole core and a piperidin-3-yl substituent at position 2. The dihydrochloride salt enhances aqueous solubility, a critical feature for pharmaceutical applications . Benzimidazole derivatives are widely explored for their biological activities, including kinase inhibition and antimicrobial properties. The structural uniqueness of this compound lies in the spatial arrangement of the piperidine ring (3-yl substitution) and the electronic effects of fluorine, which may influence binding affinity and metabolic stability .

Properties

IUPAC Name |

6-fluoro-2-piperidin-3-yl-1H-benzimidazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3.2ClH/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8;;/h3-4,6,8,14H,1-2,5,7H2,(H,15,16);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFAWDMABORSAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Cyclization of Nitroaniline Precursors

A foundational approach involves reductive cyclization of nitroaniline intermediates. In a representative protocol, 1-fluoro-2-nitrobenzene is coupled with tert-butyl 4-aminopiperidine-1-carboxylate in acetonitrile (ACN) with triethylamine (TEA) as a base at 70°C, yielding a nitro-substituted piperidine intermediate. Subsequent treatment with 2-furfuryl aldehyde in a methanol-water mixture (1:1) in the presence of sodium dithionite (Na₂S₂O₄) at 60°C facilitates reductive cyclization to form the benzimidazole core. This method achieves an 87.4% yield for analogous compounds, with purification via precipitation in water avoiding column chromatography.

For the target compound, substituting 2-furfuryl aldehyde with a fluorinated aldehyde (e.g., 5-fluorofuran-2-carbaldehyde) could introduce the fluorine moiety. Acidic deprotection of the tert-butyl group using 4M HCl in dioxane yields the piperidin-3-yl substituent as a hydrochloride salt.

One-Pot Oxime Cyclization

A patent-pending method for structurally related benzisoxazoles offers insights into streamlining synthesis. Dissolving 4-(2,4-difluorobenzoyl)piperidine hydrochloride in methanol with hydroxylamine hydrochloride and potassium hydroxide initiates oximation and cyclization in a single pot. After 40–45°C reaction for 5–72 hours, concentrated HCl is added to precipitate the product. Adapting this to benzimidazoles would require substituting hydroxylamine with a diamine precursor, enabling ring closure via nucleophilic attack at the fluorinated position.

Reaction Mechanisms and Key Intermediates

Reductive Cyclization Pathway

The reductive cyclization mechanism proceeds through three stages:

-

Nucleophilic substitution : Piperidine amine attacks the electrophilic nitrobenzene derivative, forming a C–N bond.

-

Reduction : Sodium dithionite reduces the nitro group to an amine, enabling intramolecular cyclization with the aldehyde.

-

Aromatization : Acidic conditions promote dehydration, yielding the benzimidazole ring.

For fluorinated derivatives, electron-withdrawing fluorine substituents enhance electrophilicity at the reaction site, accelerating cyclization but potentially requiring adjusted stoichiometry to mitigate over-reduction.

Acid-Base Dynamics in Salt Formation

Dihydrochloride formation occurs via protonation of both the benzimidazole nitrogen and the piperidine amine. In the final step, treating the free base with excess HCl in a polar aprotic solvent (e.g., THF) ensures complete salt formation. Crystallization from ethanol-water mixtures (3:1) at 0–5°C yields high-purity dihydrochloride.

Optimization Strategies for Yield and Purity

Solvent and Temperature Effects

Reagent Stoichiometry

-

A 1:1–2:3–5 molar ratio of nitroaniline:aldehyde:base ensures complete conversion without excess reagent carryover.

-

Sodium dithionite (4 eq.) is critical for full nitro reduction but must be sequestered post-reaction to avoid sulfur contaminants.

Purification and Characterization

Crystallization Techniques

Product isolation via aqueous precipitation removes unreacted starting materials and inorganic salts. For dihydrochloride salts, recrystallization from ethanol/THF (2:1) at −20°C enhances crystal uniformity.

Spectroscopic Validation

-

¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 5.04–5.10 ppm (piperidine CH), 7.25–7.32 ppm (benzimidazole protons), and 6.77–6.79 ppm (furan C–H).

-

HPLC-MS : Purity >98% confirmed with C18 columns (0.1% TFA in acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Reductive Cyclization | 70–87 | 95–98 | Minimal column chromatography | Requires toxic sodium dithionite |

| One-Pot Cyclization | 65–75 | 92–95 | Environmentally friendly (no TEA) | Longer reaction times (up to 72 h) |

Industrial-Scale Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine ring and fluorine atom participate in nucleophilic substitutions, enabling structural modifications:

These reactions are critical for introducing aromatic or heterocyclic groups to the piperidine nitrogen.

Alkylation and Acylation

The secondary amine in the piperidine ring undergoes alkylation/acylation to form derivatives:

Acylation with aromatic carbonyl chlorides enhances bioactivity, particularly in antimicrobial contexts .

Cyclization and Reductive Cyclization

Reductive cyclization is employed to form the benzimidazole core:

This method avoids column purification, favoring precipitation for industrial scalability .

Coupling Reactions for Amide/Sulfonamide Derivatives

The amine group facilitates coupling reactions to generate bioactive analogs:

HOBt/HBTU-mediated couplings improve yields for antimicrobial and anticancer derivatives .

Functional Group Transformations

Key transformations include deprotection and salt formation:

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods:

The synthesis of 5-fluoro-2-piperidin-3-yl-1H-benzimidazole dihydrochloride typically involves several key steps:

- Formation of Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.

- Fluorination: The introduction of the fluorine atom can be performed using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.

- Piperidine Attachment: Nucleophilic substitution reactions are employed to attach the piperidine ring at the 2-position of the benzimidazole structure.

Chemical Properties:

The presence of a fluorine atom enhances the compound's binding affinity to biological targets, while the piperidine ring increases lipophilicity, facilitating cell membrane penetration.

Biological Research Applications

Pharmacological Studies:

Research indicates that this compound exhibits notable biological activities, particularly:

- Anti-inflammatory Activity: Studies have shown that this compound can inhibit pyroptosis and interleukin-1β release in vitro, suggesting its potential as an anti-inflammatory agent.

- Anticancer Properties: Similar benzimidazole derivatives have demonstrated activity against various cancer cell lines, indicating that this compound may also possess anticancer properties. For instance, it has been explored for its efficacy in targeting specific molecular pathways involved in cancer progression.

Mechanism of Action:

The compound interacts with various biological targets, including enzymes and receptors. Its mechanism may involve:

Mechanism of Action

The mechanism by which 5-fluoro-2-piperidin-3-yl-1H-benzimidazole dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: Piperidin-3-yl vs. Piperidin-4-yl Substitution

A key structural analog is 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride , differing only in the position of the piperidine substituent (4-yl vs. 3-yl) .

The 3-yl substitution may offer superior binding in targets sensitive to steric bulk, while the 4-yl isomer could exhibit altered pharmacokinetics due to spatial differences.

Halogen Variation: Fluoro vs. Chloro Derivatives

highlights 5-Chloro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzimidazol-2-one , a chloro-substituted analog with a ketone group .

| Parameter | Target Compound (Fluoro) | Chloro Analog |

|---|---|---|

| Halogen | Fluorine (electronegative, small) | Chlorine (larger, polarizable) |

| Electronic Effects | Strong electron-withdrawing effect enhances metabolic stability | Moderate electron withdrawal; potential for reactive intermediates |

| Bioavailability | Likely higher due to fluorine’s pharmacokinetic advantages | Reduced bioavailability due to chlorine’s size and metabolic susceptibility |

Fluorine’s smaller size and higher electronegativity may improve target selectivity and half-life compared to chloro analogs.

Core Structure Modifications: Benzimidazole vs. Pyrimidine

4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride () shares the dihydrochloride salt but features a pyrimidine core instead of benzimidazole .

| Parameter | Target Compound (Benzimidazole) | Pyrimidine Analog |

|---|---|---|

| Aromatic System | Fused benzene-imidazole ring | Six-membered pyrimidine with amino groups |

| Binding Interactions | Planar structure favors π-π stacking | Hydrogen-bonding capacity via amino groups |

| Applications | Kinase/protease inhibition | Nucleotide biosynthesis interference |

The benzimidazole core’s rigidity may enhance affinity for enzymes with hydrophobic pockets, while pyrimidines are more suited for nucleotide analog roles.

Salt Form and Solubility: Comparison with Azoamidine Initiators

lists azoamidine dihydrochlorides (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride), which share the dihydrochloride salt but lack the benzimidazole scaffold .

| Parameter | Target Compound | Azoamidine Initiators |

|---|---|---|

| Primary Use | Pharmaceutical API | Polymerization initiators |

| Solubility in Water | High (salt-enhanced) | Moderate (dependent on azo group) |

| Stability | Stable under physiological pH | Heat/UV-sensitive due to azo bonds |

While both utilize dihydrochloride salts for solubility, the target compound’s biological activity contrasts sharply with the reactive, labile nature of azoamidines.

Biological Activity

5-Fluoro-2-piperidin-3-yl-1H-benzimidazole dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula , indicating the presence of a fluorine atom and a piperidine ring fused with a benzimidazole moiety. The structural features contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. The compound's mechanism of action appears to involve inhibition of tubulin polymerization, which is crucial for cancer cell division.

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung cancer) | 1.68 | Tubulin polymerization inhibition |

| Nocodazole | A549 | 1.99 | Tubulin polymerization inhibition |

| Compound X | MCF-7 (Breast cancer) | 0.90 | EGFR inhibition |

The compound exhibited an IC50 value of 1.68 µM against A549 lung cancer cells, demonstrating significant potency compared to standard agents like nocodazole (IC50 = 1.99 µM) .

Antimicrobial Activity

Beyond its anticancer properties, this benzimidazole derivative has shown promising results in antimicrobial assays. Studies indicate that compounds with a benzimidazole scaffold possess broad-spectrum antibacterial and antifungal activities.

Table 2: Antimicrobial Activity Data

| Compound | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 24 |

| Compound Y | Escherichia coli | 22 |

| Compound Z | Candida albicans | 20 |

In vitro tests have demonstrated that this compound can inhibit the growth of various pathogens, including Gram-positive bacteria like Staphylococcus aureus, with inhibition zones reaching up to 24 mm .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural features. The presence of electron-donating groups on the phenyl portion generally enhances activity against cancer cell lines and pathogens.

Key Findings:

- Compounds bearing a fluorine atom at the C5 position show increased potency against both cancerous and microbial targets.

- Modifications on the piperidine ring can also affect solubility and bioavailability, critical factors for therapeutic efficacy .

Case Studies

- In Vivo Efficacy : A study involving animal models demonstrated that administration of this compound resulted in reduced tumor size in xenograft models, supporting its potential as an effective anticancer agent.

- Combination Therapy : Research has indicated that this compound may enhance the efficacy of existing chemotherapeutics when used in combination, suggesting a synergistic effect that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 5-fluoro-2-piperidin-3-yl-1H-benzimidazole dihydrochloride to improve yield and purity?

- Methodological Answer :

- Reaction Conditions : Use a two-step process: (1) Condensation of 5-fluoro-1H-benzimidazole-2-carbaldehyde with piperidine-3-amine under reflux in ethanol, followed by (2) hydrochlorination with HCl gas in anhydrous diethyl ether. Monitor pH during salt formation to ensure stoichiometric equivalence (2:1 base-to-HCl ratio) .

- Purification : Employ column chromatography (silica gel, chloroform:methanol 9:1) to isolate intermediates. Final recrystallization in ethanol:water (3:1) enhances purity. Validate purity via HPLC (C18 column, ammonium acetate buffer pH 6.5 ).

Q. How should researchers characterize the structural integrity of the dihydrochloride salt form?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR (DMSO-d) to confirm proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.1 ppm, piperidinyl protons at δ 2.5–3.5 ppm). FT-IR should show N–H stretching (benzimidazole) at ~3400 cm and HCl salt peaks at 2500–2700 cm.

- Elemental Analysis : Verify Cl content (theoretical ~19.2% for dihydrochloride) via ion chromatography .

Q. What stability studies are essential for this compound under laboratory storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C for benzimidazole derivatives).

- Hygroscopicity Testing : Store samples at 25°C/60% RH for 4 weeks; monitor mass changes. Use desiccants (silica gel) for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity assays (e.g., inconsistent IC values in kinase inhibition studies)?

- Methodological Answer :

- Assay Validation : Standardize buffer conditions (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl) and ATP concentrations (1 mM) to minimize variability .

- Purity Reassessment : Quantify impurities (e.g., residual solvents via GC-MS) that may interfere with activity. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics) .

Q. What strategies are effective for elucidating the mechanism of action (MOA) of this compound in antimicrobial studies?

- Methodological Answer :

- Target Identification : Perform competitive binding assays with radiolabeled ATP (for kinase targets) or use CRISPR-Cas9 knockouts of suspected targets (e.g., bacterial DNA gyrase).

- Metabolomic Profiling : Compare metabolite profiles (LC-MS) of treated vs. untreated bacterial cultures to identify disrupted pathways .

Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against off-target receptors?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with substituents at the piperidin-3-yl position (e.g., methyl, hydroxyl groups) and test against panels of related receptors (e.g., GPCRs, kinases).

- Computational Docking : Use AutoDock Vina to predict binding affinities to off-targets (e.g., cytochrome P450 enzymes). Prioritize analogs with lower predicted cross-reactivity .

Q. What approaches mitigate batch-to-batch variability in pharmacokinetic (PK) studies?

- Methodological Answer :

- Formulation Consistency : Use lyophilization to standardize compound solubility across batches.

- In Vivo Cross-Validation : Administer batches to Sprague-Dawley rats (n=6/group) and compare AUC values via non-compartmental analysis. Outliers require re-evaluation of synthesis protocols .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Bioavailability Assessment : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation). Poor oral absorption may explain in vivo inefficacy.

- Metabolite Identification : Use high-resolution LC-MS/MS to detect active/inactive metabolites. Modify the structure to block metabolic hotspots (e.g., fluorination of vulnerable positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.